Ido1-IN-5 - 2166616-75-5

Ido1-IN-5

Catalog Number: EVT-3139449
CAS Number: 2166616-75-5
Molecular Formula: C23H25FN2O3
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indoleamine 2, 3-dioxygenase 1 (IDO1) is a rate-limiting metabolic enzyme that converts the essential amino acid tryptophan (Trp) into downstream catabolites known as kynurenines . IDO1 is highly expressed in multiple types of human cancer .


Synthesis Analysis

The synthesis of IDO1 inhibitors has been intensely pursued in academia and pharmaceutical companies . The connection of various linker structures to either the aryl 3- or 4-positions of the phenyl propanamide group of the parental IDO1 ligand via an ether attachment was evaluated .


Molecular Structure Analysis

Over 50 experimental structures of IDO1 in complex with different ligands are available in the Protein Data Bank . The 3-bromopyrrole moiety extends into an extra “Pocket C” consisting of Gly236, Lys238, Ala260, Gly261, Gly262, Ser263, Phe291, Met295, etc .


Chemical Reactions Analysis

IDO1 catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism by oxidizing tryptophan (Trp) to N-formylkynurenine (NFK) through the addition of molecular oxygen .


Physical And Chemical Properties Analysis

The molecular formula of Ido1-IN-5 is C23H25FN2O3 and its molecular weight is 396.5 g/mol . It has a computed XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .

Chemical Reactions Analysis

The primary chemical reaction catalyzed by IDO1 is the oxidative degradation of tryptophan to kynurenine [, , , ]. The abstracts also discuss the effects of IDO1 inhibition on kynurenine levels [, , ].

IDO1 exerts its immunosuppressive effects through two main mechanisms []:

  • Tryptophan Depletion: IDO1-mediated degradation depletes tryptophan in the TME, depriving T-cells of this essential amino acid, which hinders their proliferation and function [, ].
  • Kynurenine Production: Kynurenine and its downstream metabolites, generated by IDO1 activity, activate the aryl hydrocarbon receptor (AhR) [, , , ]. AhR activation promotes an immunosuppressive TME by inducing regulatory T cells (Tregs), suppressing effector T cells, and inducing the expression of immune checkpoint molecules [, , , ].

Research on IDO1 primarily focuses on its role as a therapeutic target for cancer immunotherapy [, , , , , , , , ]. Specific applications include:

  • Development of IDO1 inhibitors: Researchers are actively developing small molecule inhibitors to block IDO1 activity and restore anti-tumor immunity [, , , , , , ]. Several inhibitors are already in clinical trials, often combined with immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies [, , , , , , ].
  • Biomarker for Prognosis and Treatment Response: IDO1 expression levels are being investigated as a potential prognostic biomarker in several cancers, including gastric cancer [] and acute myeloid leukemia (AML) [].
  • Understanding Tumor Immune Escape: IDO1 research helps unravel the complex mechanisms tumors employ to evade immune destruction, paving the way for more effective immunotherapies [, , ].
  • Optimizing IDO1 Inhibitors: Future research will likely focus on developing more potent, selective, and brain-penetrant IDO1 inhibitors with improved pharmacokinetic and pharmacodynamic properties [, , , ].
  • Combination Therapies: Exploring the synergistic potential of IDO1 inhibitors with other immunotherapies, such as immune checkpoint inhibitors, chemotherapy, and radiotherapy, holds promise for enhancing treatment responses [, , , , , , , ].
  • Biomarker Development and Patient Stratification: Further research is needed to validate and implement IDO1 as a reliable biomarker to predict prognosis and treatment response, facilitating personalized immunotherapy approaches [, ].
  • Understanding IDO1's Role in Other Diseases: While primarily studied in cancer, IDO1's involvement in other conditions, like autoimmune diseases [] and depression [], warrants further exploration.

Epacadostat

Compound Description: Epacadostat (N-(3-[2-(2-aminoethoxy)ethoxy]propyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide) is a potent and selective inhibitor of IDO1. [] It has demonstrated promising results in clinical trials, particularly in combination with immune checkpoint inhibitors like pembrolizumab for treating advanced melanoma. []

Navoximod

Compound Description: Navoximod (GDC-0919) is an orally bioavailable, potent, and selective inhibitor of IDO1. [] It has shown promising preclinical activity in enhancing antitumor immunity and has been investigated in clinical trials for various cancers.

Indoximod

Compound Description: Indoximod (D-1-methyl-tryptophan, 1-MT) is a racemic mixture where the D-enantiomer acts as an inhibitor of IDO1. [, ] It has been investigated for its potential in cancer immunotherapy, aiming to reverse the immunosuppressive tumor microenvironment.

BMS-986205

Compound Description: BMS-986205 is an orally available, selective, and potent IDO1 inhibitor. [] Preclinical studies have demonstrated its ability to suppress kynurenine production and enhance antitumor immunity. It is being investigated in clinical trials in combination with nivolumab for advanced cancers.

N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Compound Description: This compound (compound 1 in the source) represents a novel IDO1 inhibitor identified through high-throughput screening. [] It served as a starting point for further structural optimization, leading to the development of more potent IDO1 inhibitors.

1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea

Compound Description: This compound (compound 47 in the source) is a potent IDO1 inhibitor resulting from SAR studies based on N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide. [] Its high potency is attributed to a unique sulfur-aromatic interaction network with the IDO1 enzyme.

LY3381916

Compound Description: LY3381916 is an orally available, selective IDO1 inhibitor investigated in clinical trials for advanced solid tumors. [] Studies evaluated its safety, pharmacokinetics, pharmacodynamics, and efficacy, both as monotherapy and in combination with the anti-PD-L1 antibody LY3300054.

SHR9146

Compound Description: SHR9146 is a novel, dual inhibitor of IDO1 and TDO, capable of effectively penetrating tissues. []

AT-0174

Compound Description: AT-0174 is an orally available, first-in-class, dual inhibitor of IDO1 and TDO2. [] Preclinical studies highlighted its ability to inhibit tumor progression, reduce tumor-associated macrophages, and downregulate immune checkpoint molecules like PD-L1 on tumor and immune cells.

YH29407

Compound Description: YH29407 is a novel IDO1 inhibitor with improved pharmacodynamics compared to previous inhibitors. [] Combination therapy with YH29407 and anti-PD-1 antibodies enhanced T cell-mediated antitumor immunity in preclinical models.

Properties

CAS Number

2166616-75-5

Product Name

Ido1-IN-5

IUPAC Name

4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide

Molecular Formula

C23H25FN2O3

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1

InChI Key

NUBWFWVVKLRSHS-OAHLLOKOSA-N

SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F

Solubility

not available

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.